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molecular formula C10H8N2O B014365 N-Benzoylimidazole CAS No. 10364-94-0

N-Benzoylimidazole

Cat. No. B014365
M. Wt: 172.18 g/mol
InChI Key: JEGIFBGJZPYMJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
USRE041254E1

Procedure details

Bifonazole has also been prepared by benzoylation of imidazole with PhCOCl, yielding 74.7% of 1-benzoylimidazole which is subject to react with Gringnard's reactant 4-PhC6H4MgBr followed by a tosylation and subsequent reduction with sodium cyanoborohydride in hexamethylphosphoramide, to yield 68.2% Bifonazole (Es. Patent 539,345).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
74.7%

Identifiers

REACTION_CXSMILES
C1C=CC([C:7]2[CH:8]=[CH:9][C:10]([CH:13]([N:20]3[CH:24]=[N:23][CH:22]=[CH:21]3)C3C=CC=CC=3)=[CH:11][CH:12]=2)=CC=1.N1C=CN=C1.C1(C(Cl)=[O:37])C=CC=CC=1>>[C:13]([N:20]1[CH:21]=[CH:22][N:23]=[CH:24]1)(=[O:37])[C:10]1[CH:9]=[CH:8][CH:7]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC(=CC1)C=2C=CC(=CC2)C(C=3C=CC=CC3)N4C=CN=C4
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)N1C=NC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 74.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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